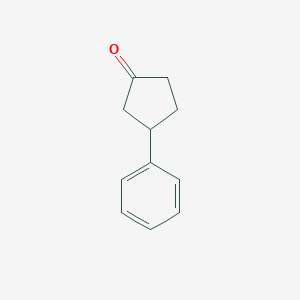

3-Phenylcyclopentanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBXYJLOYZMFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456495 | |

| Record name | 3-phenylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64145-51-3 | |

| Record name | 3-phenylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Advanced Synthetic Protocols: 3-Phenylcyclopentanone via Phenylacetic Acid

This guide details the synthesis of 3-Phenylcyclopentanone starting from Phenylacetic Acid .

While industrial routes often utilize Friedel-Crafts alkylation of benzene or conjugate addition of phenylmagnesium bromide to 2-cyclopentenone, the Phenylacetic Acid pathway represents a classic "constructive" synthesis. This route builds the carbon skeleton via Michael addition and cyclizes it using the Dieckmann condensation.

This approach is chosen for its mechanistic elegance and the high availability of the starting material.

Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Challenge

Converting phenylacetic acid (

The Solution: The Dieckmann-Driven Pathway

The synthesis relies on the thermodynamic control inherent in the Dieckmann condensation.

-

Chain Extension: Phenylacetic acid is esterified and reacted with ethyl acrylate (Michael Addition) to form a glutarate backbone.

-

Regioselective Cyclization: The resulting diethyl 2-phenylglutarate undergoes Dieckmann cyclization. Crucially, the reaction is driven to completion by the formation of a stable enolate. This thermodynamic requirement forces the formation of the 4-phenyl-2-keto ester intermediate, which ultimately yields the 3-phenyl isomer.

Pathway Visualization

Figure 1: The thermodynamic pathway from Phenylacetic Acid to 3-Phenylcyclopentanone, highlighting the critical intermediate.

Part 2: Detailed Experimental Protocols

Phase 1: Precursor Activation (Esterification)

Phenylacetic acid must be converted to its ester to generate the necessary nucleophile for the subsequent carbon-carbon bond formation.

-

Reagents: Phenylacetic acid (1.0 eq), Ethanol (excess),

(cat). -

Protocol:

-

Dissolve phenylacetic acid in absolute ethanol (5-10 molar equivalents).

-

Add catalytic concentrated

(0.1 eq). -

Reflux for 4–6 hours using a Dean-Stark trap if possible to remove water, or use molecular sieves.

-

Neutralize with

, remove excess ethanol via rotary evaporation. -

Extract with ethyl acetate, wash with brine, and dry over

. -

Yield Check: Expect >90% yield of Ethyl Phenylacetate (Clear oil).

-

Phase 2: Skeleton Construction (Michael Addition)

This step attaches the C3 fragment (acrylate) to the benzylic position.

-

Reagents: Ethyl Phenylacetate (1.0 eq), Ethyl Acrylate (1.1 eq), Sodium Ethoxide (0.2 eq), Ethanol (solvent).

-

Mechanism: The benzylic proton of ethyl phenylacetate (

) is deprotonated. The resulting enolate attacks the -

Protocol:

-

Prepare a solution of NaOEt in EtOH (freshly prepared from Na metal is preferred).

-

Add Ethyl Phenylacetate dropwise at

. Stir for 30 mins to generate the enolate. -

Add Ethyl Acrylate slowly to prevent polymerization.

-

Reflux the mixture for 4–12 hours. Monitor via TLC for disappearance of the phenylacetate.

-

Quench with dilute acetic acid.

-

Workup: Extract with ether/DCM. Distill under reduced pressure to purify.

-

Product: Diethyl 2-phenylglutarate .

-

Phase 3: The Dieckmann Cyclization (Ring Closure)

This is the critical regiodetermining step.

-

Reagents: Diethyl 2-phenylglutarate (1.0 eq), Sodium Hydride (NaH, 1.1 eq), Benzene or Toluene (anhydrous).

-

Scientific Logic (Why this works):

-

Cyclization can theoretically occur in two directions.

-

Path A: Attack by the benzylic carbon (C2) onto the distal ester. This forms a quaternary center. The product cannot enolize . The reaction is reversible and unfavorable.

-

Path B: Attack by the distal methylene (C4) onto the benzylic ester. This forms 2-carboethoxy-4-phenylcyclopentanone . This product has an acidic proton at C2 (between ketone and ester). It rapidly enolizes to form a stable salt. This irreversible deprotonation drives the equilibrium to this specific isomer.

-

-

Protocol:

-

Suspend NaH (washed of mineral oil) in dry toluene.

-

Heat to

. -

Add Diethyl 2-phenylglutarate dropwise over 1 hour. (High dilution favors intramolecular reaction over intermolecular polymerization).

-

Reflux until hydrogen evolution ceases (approx. 3-5 hours).

-

Cool and quench carefully with glacial acetic acid/ice water.

-

Extract the

-keto ester intermediate.

-

Phase 4: Decarboxylation to Target

Removal of the auxiliary ester group to yield the final ketone.

-

Reagents: 2-Carboethoxy-4-phenylcyclopentanone, 20% HCl or dilute

. -

Protocol:

-

Reflux the crude

-keto ester in 20% acid for 4–8 hours. - evolution indicates reaction progress.

-

Once gas evolution stops, cool the mixture.

-

Extract with ether. Wash with

to remove any unreacted acid. -

Dry and concentrate.

-

Purification: Vacuum distillation or recrystallization (if solid, mp

65-67°C for the oxime derivative, liquid at RT). -

Final Product: 3-Phenylcyclopentanone .

-

Part 3: Data & Validation

Key Reaction Parameters

| Parameter | Specification | Critical Note |

| Stoichiometry (Step 2) | 1.0 Phenylacetate : 1.1 Acrylate | Excess acrylate leads to polymerization; strict control required. |

| Base Choice (Step 3) | NaH or KOtBu | Strong base required. NaOEt is often insufficient for the hindered ester attack. |

| Temperature (Step 3) | Reflux (110°C in Toluene) | Kinetic energy required to overcome steric hindrance of the phenyl-substituted ester. |

| Isomer Purity | >95% 3-isomer | The 2-isomer is thermodynamically prevented from accumulating. |

Mechanistic Validation (Self-Correcting System)

The protocol is self-validating due to the Dieckmann Driving Force . If the reaction produces the "wrong" regioisomer (2-phenyl-2-carboethoxy...), the lack of an enolizable proton prevents the formation of the stable sodium salt. The reaction reverses until the molecule finds the "correct" pathway (yielding the 4-phenyl-2-carboethoxy isomer), which gets trapped as the salt.

Safety Profile

-

Ethyl Acrylate: Potent lachrymator and potential carcinogen. Use exclusively in a fume hood.

-

Sodium Hydride: Pyrophoric. Handle under inert atmosphere (

or Ar). -

Benzene: Carcinogen. Substitute with Toluene where possible (requires slightly higher reflux temp).

Part 4: References

-

Preparation of Ethyl Phenylacetate :

-

Michael Addition of Phenylacetic Acid Derivatives :

-

Journal of the American Chemical Society, "The Condensation of Phenylacetic Acid Esters", Vol. 68, No. 7.

-

Source: [Link]

-

-

Mechanism of the Dieckmann Condensation :

-

Organic Reactions, "The Dieckmann Condensation", Wiley Online Library.

-

Source: [Link]

-

-

Decarboxylation of

-Keto Esters :-

Master Organic Chemistry, "Decarboxylation of Beta-Keto Acids".

-

Source: [Link]

-

Sources

Enantioselective Synthesis of (R)-3-Phenylcyclopentanone: A Senior Application Scientist's In-Depth Technical Guide

Introduction: The Significance of Chiral Cyclopentanones

(R)-3-Phenylcyclopentanone is a valuable chiral building block in the synthesis of a variety of biologically active molecules and complex natural products. The stereocenter at the C3 position is a key determinant of the pharmacological activity and specificity of the final compounds. Consequently, the development of efficient and highly stereoselective methods for the synthesis of this and related chiral cyclopentanones is of paramount importance to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of field-proven strategies for the enantioselective synthesis of (R)-3-phenylcyclopentanone, with a focus on practical application, mechanistic understanding, and protocol validation.

Strategic Approaches to Enantioselectivity

The synthesis of (R)-3-phenylcyclopentanone can be approached through several distinct strategies, each with its own set of advantages and considerations. This guide will delve into three principal and effective methodologies:

-

Transition-Metal Catalysis: Leveraging the power of chiral rhodium complexes for asymmetric conjugate addition.

-

Organocatalysis: Employing small organic molecules to catalyze the enantioselective Michael addition.

-

Enzymatic Resolution: Utilizing the inherent stereoselectivity of enzymes for the kinetic resolution of a racemic precursor.

The choice of strategy often depends on factors such as substrate availability, desired scale, cost of reagents and catalysts, and the required level of enantiopurity.

Part 1: Rhodium-Catalyzed Asymmetric 1,4-Addition

The rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to an α,β-unsaturated ketone, often referred to as the Hayashi-Miyaura reaction, stands as one of the most robust and highly enantioselective methods for the synthesis of β-aryl ketones.[1][2] This approach has been successfully applied to the synthesis of (R)-3-phenylcyclopentanone with excellent results.

Causality Behind Experimental Choices

The success of this reaction hinges on the formation of a chiral rhodium(I) catalyst in situ from a rhodium precursor, such as acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂], and a chiral bisphosphine ligand, most notably (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP). The BINAP ligand creates a chiral environment around the rhodium center, which dictates the facial selectivity of the addition of the phenyl group to the cyclopentenone substrate. The use of an aqueous dioxane solvent system at elevated temperatures has been found to be optimal for achieving high yields and enantioselectivities.[2]

The Catalytic Cycle: A Self-Validating System

The mechanism of the rhodium-catalyzed 1,4-addition is a well-studied, self-validating catalytic cycle that ensures the regeneration of the active catalyst.[3]

Diagram: Catalytic Cycle of Rhodium-Catalyzed 1,4-Addition

Caption: Catalytic cycle for the Rh-catalyzed asymmetric 1,4-addition.

Mechanistic Insights:

-

Transmetalation: The cycle begins with the transmetalation of the phenyl group from phenylboronic acid to the rhodium(I) center, forming a phenyl-rhodium(I) intermediate.[3]

-

Insertion: The cyclopentenone substrate then coordinates to the rhodium center and undergoes migratory insertion into the rhodium-phenyl bond. This step is stereodetermining, with the chiral BINAP ligand directing the phenyl group to one face of the double bond.[3]

-

Hydrolysis: The resulting rhodium enolate intermediate is then hydrolyzed by water, which is present in the reaction medium, to release the (R)-3-phenylcyclopentanone product and a hydroxo-rhodium(I) species.[3]

-

Catalyst Regeneration: The hydroxo-rhodium(I) complex reacts with another molecule of phenylboronic acid to regenerate the active phenyl-rhodium(I) catalyst, thus completing the catalytic cycle.

Experimental Protocol: Rhodium-Catalyzed Synthesis

This protocol is adapted from the highly reliable procedure reported in Organic Syntheses for a similar substrate.[4]

Materials:

-

Phenylboronic acid

-

2-Cyclopentenone

-

Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]

-

(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP]

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium chloride

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine Rh(acac)(C₂H₄)₂ (0.01 mmol, 1 mol%) and (R)-BINAP (0.011 mmol, 1.1 mol%).

-

Reaction Setup: To the flask containing the catalyst, add phenylboronic acid (1.5 mmol) and 2-cyclopentenone (1.0 mmol).

-

Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) and deionized water (0.5 mL) via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether (20 mL) and wash with water (2 x 10 mL) and saturated aqueous sodium chloride (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-3-phenylcyclopentanone.

-

Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (e.e.) can be determined by chiral HPLC or GC analysis.

| Parameter | Value |

| Typical Yield | 85-95% |

| Enantiomeric Excess (e.e.) | >97% |

Part 2: Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. The asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of organocatalysis. For the synthesis of (R)-3-phenylcyclopentanone, this can be envisioned through the conjugate addition of a phenyl equivalent to cyclopentenone, catalyzed by a chiral organic molecule. A more practical approach, however, involves the Michael addition of a nucleophile to a phenyl-substituted Michael acceptor, followed by cyclization. A highly effective strategy utilizes a chiral secondary amine catalyst, such as a proline derivative, to activate the α,β-unsaturated aldehyde for a domino Michael/alkylation reaction.

Causality Behind Experimental Choices

The use of a chiral secondary amine catalyst, like diphenylprolinol silyl ether, in combination with a suitable base, facilitates the formation of a chiral enamine intermediate from an α,β-unsaturated aldehyde. This enamine then undergoes a highly stereoselective Michael addition to a Michael acceptor. The stereochemistry of the final product is dictated by the steric environment created by the chiral catalyst.

Mechanism of Enamine Catalysis

The catalytic cycle for the organocatalytic domino Michael-alkylation reaction is a testament to the efficiency and elegance of this approach.

Diagram: Organocatalytic Domino Michael-Alkylation

Caption: General mechanism for organocatalytic domino Michael-alkylation.

Mechanistic Insights:

-

Enamine Formation: The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a chiral enamine intermediate.[5]

-

Michael Addition: The enamine, acting as a nucleophile, attacks the Michael acceptor (e.g., a nitroalkene) in a stereoselective manner. The bulky substituents on the catalyst effectively shield one face of the enamine, directing the attack to the opposite face.

-

Intramolecular Alkylation: The resulting intermediate undergoes an intramolecular cyclization/alkylation to form the cyclopentane ring.

-

Hydrolysis and Catalyst Regeneration: The cyclic intermediate is hydrolyzed to release the final chiral cyclopentane product and regenerate the catalyst.

Experimental Protocol: Organocatalytic Synthesis

The following is a general protocol for a proline-catalyzed Michael addition, which can be adapted for the synthesis of a precursor to (R)-3-phenylcyclopentanone.

Materials:

-

Cyclopentanone

-

trans-β-Nitrostyrene

-

(S)-Proline

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a solution of trans-β-nitrostyrene (0.3 mmol) in dichloromethane (3 mL), add cyclopentanone (1.5 mmol, 5 equivalents) and (S)-proline (0.06 mmol, 20 mol%).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Work-up: Upon completion, add ethyl acetate (5 mL) and wash the organic layer with water (2 x 5 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

-

Characterization: Characterize the product by NMR and mass spectrometry, and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC.

| Parameter | Value |

| Typical Yield | 80-95% |

| Diastereomeric Ratio (syn/anti) | up to >95:5 |

| Enantiomeric Excess (e.e.) | up to >99% |

Part 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiomerically pure compounds. This strategy relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of (R)-3-phenylcyclopentanone, a practical approach involves the reduction of racemic 3-phenylcyclopentanone to the corresponding racemic 3-phenylcyclopentanol, followed by lipase-catalyzed kinetic resolution.

Causality Behind Experimental Choices

Lipases, such as Candida antarctica lipase B (CALB), are widely used in organic synthesis due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[1][6] In the kinetic resolution of racemic 3-phenylcyclopentanol, the lipase will selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other, allowing for the separation of the unreacted (R)-3-phenylcyclopentanol from the acylated (S)-enantiomer.

The Principle of Kinetic Resolution

Diagram: Enzymatic Kinetic Resolution Workflow

Caption: Workflow for obtaining (R)-3-phenylcyclopentanone via enzymatic kinetic resolution.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol is based on established procedures for the lipase-catalyzed resolution of secondary alcohols.[7]

Step 1: Reduction of Racemic 3-Phenylcyclopentanone

-

Dissolve racemic 3-phenylcyclopentanone (1.0 g, 6.24 mmol) in methanol (20 mL) at 0 °C.

-

Add sodium borohydride (0.28 g, 7.49 mmol) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water (10 mL) and then concentrate the mixture under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give racemic 3-phenylcyclopentanol.

Step 2: Lipase-Catalyzed Kinetic Resolution

Materials:

-

Racemic 3-phenylcyclopentanol

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Vinyl acetate

-

Anhydrous toluene

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of racemic 3-phenylcyclopentanol (1.0 g, 6.16 mmol) in anhydrous toluene (20 mL), add immobilized Candida antarctica lipase B (100 mg).

-

Acylation: Add vinyl acetate (1.1 mL, 12.32 mmol) and stir the suspension at 40 °C.

-

Monitoring: Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

-

Separation: Filter off the enzyme and wash it with toluene. Concentrate the filtrate under reduced pressure.

-

Purification: Separate the unreacted (R)-3-phenylcyclopentanol from the (S)-3-phenylcyclopentyl acetate by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Step 3: Oxidation of (R)-3-Phenylcyclopentanol

-

Dissolve the enantiomerically enriched (R)-3-phenylcyclopentanol (0.5 g, 3.08 mmol) in dichloromethane (15 mL).

-

Add pyridinium chlorochromate (PCC) (0.80 g, 3.70 mmol) and stir the mixture at room temperature for 2 hours.

-

Filter the reaction mixture through a pad of silica gel, washing with diethyl ether.

-

Concentrate the filtrate to obtain (R)-3-phenylcyclopentanone.

| Parameter | Value |

| Typical Yield (Resolution Step) | ~45% for each enantiomer |

| Enantiomeric Excess (e.e.) | >99% for both alcohol and acetate |

Conclusion and Future Outlook

The enantioselective synthesis of (R)-3-phenylcyclopentanone is a well-addressed challenge in modern organic chemistry, with several highly effective and reliable methods at the disposal of the synthetic chemist. The rhodium-catalyzed asymmetric 1,4-addition offers a direct and highly enantioselective route, albeit with the use of a precious metal catalyst. Organocatalysis provides a metal-free alternative with excellent stereocontrol, often through elegant cascade reactions. Enzymatic kinetic resolution presents a green and highly selective method, particularly suitable for large-scale applications where the multi-step nature is not a significant drawback.

The continued development in these areas, particularly in the design of new chiral ligands and organocatalysts, as well as the discovery and engineering of novel enzymes, will undoubtedly lead to even more efficient, sustainable, and scalable syntheses of (R)-3-phenylcyclopentanone and other important chiral molecules in the future.

References

-

List, B. (2001). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 123(24), 5652–5653. [Link]

-

Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2004). Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones. Organic Syntheses, 81, 19. [Link]

-

Hayashi, T., & Yamasaki, K. (2003). Rhodium-catalyzed asymmetric 1,4-addition and its related asymmetric reactions. Chemical Reviews, 103(8), 2829–2844. [Link]

-

Hayashi, T., Senda, T., Takaya, Y., & Ogasawara, M. (1999). Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society, 121(49), 11591–11592. [Link]

-

Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to α,β-Unsaturated Ketones. Journal of the American Chemical Society, 120(22), 5579–5580. [Link]

-

Sakai, M., Hayashi, H., & Miyaura, N. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to 2-Cyclohexenone. Angewandte Chemie International Edition, 37(23), 3279–3281. [Link]

-

Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1990). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: (−)-(1R,2S)-trans-2-phenylcyclohexanol and (+)-(1S,2R)-trans-2-phenylcyclohexanol. Organic Syntheses, 69, 1. [Link]

-

Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated kinetic resolution of racemates for the synthesis of enantiomerically pure pharmaceuticals. Chirality, 16(7), 439–450. [Link]

-

Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical Reviews, 107(12), 5471–5569. [Link]

-

Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2004). (R)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 81, 19. [Link]

-

Braddock, D. C. (2010). Recent developments in the organocatalytic asymmetric Michael reaction. Chemical Society Reviews, 39(12), 4480-4493. [Link]

- Anderson, N. G. (2012). Practical process research and development–a guide for organic chemists. Academic press.

- Faber, K. (2018). Biotransformations in organic chemistry: a textbook. Springer.

- Berkowitz, D. B., Charette, A. B., Dreher, S. D., & Fraunhoffer, K. J. (2012). Synthesis of chiral, non-racemic compounds: a practical guide. John Wiley & Sons.

- Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004). Comprehensive asymmetric catalysis (Vol. 1). Springer Science & Business Media.

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical reviews, 96(1), 395-422. [Link]

- Carreira, E. M., & Kvaerno, L. (2011). Classics in stereoselective synthesis. John Wiley & Sons.

-

La-Venia, A., Zanardi, M. M., & Rossi, L. I. (2017). Lipase-catalyzed kinetic resolution of secondary alcohols: an overview. Catalysis Science & Technology, 7(22), 5136-5162. [Link]

-

Taylor, S. J., & List, B. (2005). Organocatalysis: responses to a green challenge. Green Chemistry, 7(9), 637-640. [Link]

-

Dalko, P. I., & Moisan, L. (2004). In the golden age of organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. [Link]

-

Feringa, B. L., & Pineschi, M. (1997). Catalytic enantioselective conjugate addition. Angewandte Chemie International Edition in English, 36(23), 2618-2633. [Link]

-

Reetz, M. T. (2002). Lipases as practical catalysts for organic chemists. Current opinion in chemical biology, 6(2), 145-150. [Link]

-

Schmid, A., Dordick, J. S., Hauer, B., Kiener, A., Wubbolts, M., & Witholt, B. (2001). Industrial biocatalysis today and tomorrow. Nature, 409(6817), 258-268. [Link]

-

Uppenberg, J., Hansen, M. T., Patkar, S., & Jones, T. A. (1994). The sequence, crystal structure determination and refinement of two crystal forms of lipase B from Candida antarctica. Structure, 2(4), 293-308. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions [jstage.jst.go.jp]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Stereoselective Synthesis of (S)-3-Phenylcyclopentanone via Chiral Auxiliaries

The following technical guide details the stereoselective synthesis of (S)-3-phenylcyclopentanone, focusing on the use of chiral sulfoxides as covalent auxiliaries. This approach, pioneered by Gary Posner, remains a gold standard for generating high-fidelity stereocenters at the

Executive Summary

Target Molecule: (S)-3-Phenylcyclopentanone (CAS: 86505-50-2)

Primary Methodology: Asymmetric Conjugate Addition (Michael Addition) directed by a chiral sulfinyl auxiliary.

Core Auxiliary: (S)-(+)-p-Tolylsulfinyl group.

Mechanism: Steric and electronic direction of organometallic nucleophiles to the

Strategic Analysis: The Chiral Sulfoxide Advantage

While modern catalytic methods (e.g., Rh-catalyzed addition with chiral phosphines) exist, the chiral auxiliary approach using sulfoxides offers distinct advantages for specific developmental phases:

-

Crystalline Intermediates: The sulfinyl group often renders intermediates crystalline, allowing for enantiomeric enrichment via recrystallization rather than expensive chiral chromatography.

-

Diastereomeric Purity: The reaction produces diastereomers (not enantiomers) prior to auxiliary removal, enabling standard silica gel separation to achieve

de. -

Predictable Modeling: The bulky p-tolyl group exerts a powerful steric blocking effect, making the stereochemical outcome highly predictable compared to transient catalytic pockets.

Reaction Pathway Overview[1]

Figure 1: Strategic workflow for the synthesis of (S)-3-phenylcyclopentanone using a sulfinyl auxiliary.

Detailed Experimental Protocols

Phase 1: Synthesis of the Chiral Scaffold

The synthesis begins with the installation of the chiral auxiliary. The most robust method involves the reaction of the lithium enolate of cyclopentenone with (S)-(-)-menthyl p-toluenesulfinate.

Reagents:

-

(S)-(-)-Menthyl p-toluenesulfinate (Andersen Reagent)

-

LDA (Lithium Diisopropylamide)

-

Solvent: THF (anhydrous)

Protocol:

-

Enolate Formation: Cool a solution of LDA (1.1 equiv) in THF to

. Add cyclopent-2-enone dropwise. Stir for 30 minutes to ensure complete deprotonation. -

Sulfinylation: Add a solution of (S)-(-)-menthyl p-toluenesulfinate (1.0 equiv) in THF dropwise to the enolate.

-

Equilibration: Allow the mixture to warm to

. The reaction yields a mixture of diastereomers.[3] -

Purification: Quench with saturated

. Extract with EtOAc.[4] The resulting (S)-2-(p-tolylsulfinyl)cyclopent-2-enone is purified by flash chromatography (Hexane/EtOAc).-

Note: The (S)-sulfinyl enone is the "chiral Michael acceptor."

-

Phase 2: Asymmetric Conjugate Addition (The Posner Reaction)

This is the stereodefining step. The chiral sulfoxide at C2 directs the incoming phenyl nucleophile to the C3 position on the opposite face (anti-addition).

Reagents:

-

Phenylmagnesium bromide (PhMgBr)

-

Copper(I) Iodide (CuI) - Essential for soft nucleophile character

-

Substrate: (S)-2-(p-tolylsulfinyl)cyclopent-2-enone

Protocol:

-

Cuprate Formation: In a flame-dried flask under Argon, suspend CuI (1.1 equiv) in dry THF. Cool to

. Slowly add PhMgBr (2.2 equiv) to form the organocuprate reagent ( -

Addition: Dissolve the chiral sulfinyl enone in THF and cool to

. Cannulate this solution slowly into the cuprate mixture. -

Reaction: Stir at

for 1-2 hours. The bulky p-tolyl group blocks one face of the double bond, forcing the phenyl group to attack from the opposite side. -

Quench: Quench with saturated

(9:1) to break up copper chelates. -

Isolation: Extract and purify. The product is 3-phenyl-2-(p-tolylsulfinyl)cyclopentanone.

-

Checkpoint: At this stage, you can separate diastereomers if necessary to upgrade optical purity, though the facial selectivity is typically high (>90% de).

-

Phase 3: Auxiliary Removal (Reductive Desulfurization)

The final step removes the directing group to unveil the target molecule.

Reagents:

-

Aluminum Amalgam (Al/Hg) or Samarium Diiodide (

) -

Solvent: THF/Water (10:1)

Protocol:

-

Preparation: Prepare fresh Aluminum Amalgam by dipping aluminum foil strips into 2%

solution for 15 seconds, then rinsing with ethanol and ether. -

Reaction: Dissolve the sulfinyl ketone intermediate in THF/Water (10:1). Add the Al/Hg strips (excess, ~10 equiv).

-

Monitoring: Stir at

to room temperature. Monitor by TLC for the disappearance of the sulfoxide spot. -

Workup: Filter through Celite to remove aluminum salts. Concentrate and purify by column chromatography.[4]

-

Result: (S)-3-Phenylcyclopentanone .

Mechanistic Validation & Stereochemical Model

The high enantioselectivity arises from the rigid conformation of the sulfinyl enone. The sulfinyl oxygen often chelates with the metal (Li or Mg) of the enolate or the incoming nucleophile, locking the conformation.

Stereochemical Control Diagram

Figure 2: Mechanistic logic of the Posner conjugate addition.

Why (S)-Product?

When using the (S)-sulfinyl auxiliary, the p-tolyl group orients itself to minimize dipole repulsion with the carbonyl, effectively shielding the re-face (or si-face depending on exact chelation model) of the

Data Summary & Troubleshooting

Expected Yields and Selectivity

| Step | Reaction | Typical Yield | Stereoselectivity |

| 1 | Sulfinylation | 75-85% | N/A (Diastereomers formed) |

| 2 | Conjugate Addition | 80-92% | >90% de (pre-purification) |

| 3 | Desulfurization | 85-95% | >98% ee (final product) |

Troubleshooting Guide

-

Low Yield in Step 2: Ensure the CuI is anhydrous and white/off-white (not green/brown). The formation of the cuprate is temperature-sensitive; do not allow it to warm above

before addition. -

Racemization: The final product (S)-3-phenylcyclopentanone is configurationally stable, but the intermediate sulfinyl ketone can epimerize at C2 (alpha to carbonyl). This does not affect the C3 stereocenter established during the addition, provided the desulfurization is conducted under neutral conditions (Al/Hg is neutral). Avoid strong bases in Step 3.

-

Auxiliary Removal Issues: If Al/Hg is too messy,

in THF/MeOH is a cleaner, albeit more expensive, alternative for removing

References

-

Posner, G. H. , Mallamo, J. P., & Miura, K. (1981). "High Asymmetric Induction during Organometallic Conjugate Addition to Enantiomerically Pure 2-(Arylsulfinyl)-2-cyclopentenones." Journal of the American Chemical Society, 103(10), 2886–2888. Link

-

Posner, G. H. (1987). "Asymmetric Synthesis Using Chiral Sulfoxides." Accounts of Chemical Research, 20(2), 72–78. Link

-

Hayashi, T. , et al. (2002). "Rh-Catalyzed Asymmetric Conjugate Addition of Organoboronic Acids." Organic Syntheses, 79, 84. (Provided for comparative context regarding catalytic routes). Link

-

PubChem Compound Summary . "(S)-3-Phenylcyclopentanone."[5][6] National Center for Biotechnology Information. Link

Sources

- 1. CN103086858A - Synthetic method of 3-methyl-cyclopentanone - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. (S)-3-Phenylcyclopentanone | C11H12O | CID 10931730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-3-Phenylcyclopentanone | C11H12O | CID 11030117 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Scalable Synthesis and Optical Resolution of 3-Phenylcyclopentanone

Executive Summary & Strategic Utility

3-Phenylcyclopentanone (CAS: 64145-51-3) is a critical chiral building block in the synthesis of prostaglandins, neurokinin receptor antagonists, and various agrochemicals. Its structural value lies in the C3-chiral center, which serves as a scaffold for further functionalization (e.g.,

This guide details a robust, scalable workflow for generating high-purity (S)- and (R)-3-phenylcyclopentanone. Unlike purely academic reviews, this protocol prioritizes racemic synthesis via copper-catalyzed conjugate addition followed by enzymatic kinetic resolution (EKR) using Baeyer-Villiger Monooxygenases (BVMOs). This hybrid chemical-biocatalytic approach offers superior atom economy and scalability compared to classical diastereomeric salt crystallization.

Racemic Synthesis: The Organocuprate Engine

Mechanistic Rationale

Direct addition of phenylmagnesium bromide to 2-cyclopenten-1-one favors the 1,2-addition product (tertiary alcohol) due to the "hard" nature of the Grignard reagent. To achieve the desired 1,4-conjugate addition (yielding the 3-substituted ketone), the Grignard reagent must be transmetallated to a "softer" organocopper species.

We utilize a CuI-catalyzed protocol accelerated by Chlorotrimethylsilane (TMSCl) .

-

Role of CuI: Forms the active organocuprate species (

). -

Role of TMSCl: Acts as a Lewis acid to activate the enone and, crucially, traps the intermediate enolate as a silyl enol ether. This prevents thermodynamic equilibration and side reactions (like polymerization or double addition) and significantly accelerates the reaction rate via the "Horiguchi-Nakamura" effect.

Experimental Protocol (Scalable to 100g)

Reagents:

-

2-Cyclopenten-1-one (1.0 equiv)

-

Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

-

Copper(I) Iodide (CuI) (0.05 equiv - Catalytic)

-

Chlorotrimethylsilane (TMSCl) (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Catalyst Preparation: In a flame-dried 3-neck flask under

, suspend CuI (5 mol%) and LiCl (10 mol% - solubilizer) in anhydrous THF. Cool to -78°C. -

Activator Addition: Add TMSCl (1.2 equiv) and 2-cyclopenten-1-one (1.0 equiv) to the vessel.

-

Controlled Addition: Add PhMgBr dropwise over 60 minutes. Critical: Maintain internal temperature below -65°C to prevent 1,2-addition.

-

Enolate Trapping: Stir for 2 hours at -78°C. The solution will contain the silyl enol ether intermediate.

-

Hydrolysis: Warm to 0°C and quench with

HCl. This cleaves the silyl enol ether, regenerating the ketone carbonyl. -

Workup: Extract with EtOAc, wash with saturated

(to remove excess acid) and brine. -

Purification: Distillation under reduced pressure (bp ~120°C @ 0.5 mmHg) or flash chromatography (Hexane/EtOAc 9:1).

Reaction Pathway Diagram

Figure 1: Copper-catalyzed conjugate addition workflow utilizing TMSCl enolate trapping.

Optical Resolution: The Biocatalytic Filter

While chiral chromatography is effective for analysis, it is cost-prohibitive for multi-gram synthesis. The most elegant resolution method for cyclic ketones is Enzymatic Kinetic Resolution (EKR) using Baeyer-Villiger Monooxygenases (BVMOs).

Mechanism: Regio- and Enantioselective Oxidation

BVMOs catalyze the insertion of oxygen into the C-C bond adjacent to the carbonyl. In a kinetic resolution scenario, the enzyme preferentially oxidizes one enantiomer of the ketone into a lactone (which can be easily separated or hydrolyzed), leaving the other ketone enantiomer unreacted and optically pure.

-

Enzyme of Choice: Phenylacetone Monooxygenase (PAMO) or Cyclohexanone Monooxygenase (CHMO) variants.

-

Selectivity (E-value): Optimized BVMO systems often achieve E > 100 for 3-substituted cyclopentanones.

Resolution Protocol

System: Whole-cell biocatalysis (using recombinant E. coli expressing PAMO) or purified enzyme with cofactor regeneration (NADPH).

-

Buffer Prep: Tris-HCl buffer (50 mM, pH 8.0) containing glucose (for cofactor regeneration via cellular metabolism).

-

Substrate Loading: Add racemic 3-phenylcyclopentanone (dissolved in minimal isopropanol) to the cell suspension (concentration ~10-20 mM).

-

Reaction: Shake at 25°C for 24-48 hours. Monitor conversion via GC or HPLC.

-

Termination: Stop reaction when conversion reaches 50% (ideal kinetic resolution point).

-

Separation:

-

Extract mixture with Ethyl Acetate.

-

The organic phase contains the Enriched Ketone (e.g., (S)-3-phenylcyclopentanone) and the Lactone (e.g., (R)-4-phenylvalerolactone).

-

Separate via flash column chromatography (Silica gel). The lactone is significantly more polar than the ketone.

-

Biocatalytic Pathway Diagram

Figure 2: Kinetic resolution via Baeyer-Villiger Monooxygenase (BVMO).[1] The enzyme selectively consumes one enantiomer.

Quality Control & Data Specifications

To validate the process, the following analytical parameters must be met.

Chiral HPLC Method

For determining Enantiomeric Excess (ee%).

-

Column: Daicel Chiralpak AD-H or OD-H (

mm). -

Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 210 nm or 254 nm.

-

Expected Separation: The enantiomers typically separate with a resolution factor (

) > 1.5.

Quantitative Data Summary

| Parameter | Specification | Notes |

| Yield (Synthesis) | 85 - 92% | Isolated yield after distillation.[2] |

| Purity (GC/NMR) | > 98% | No traces of 1,2-addition product. |

| Resolution Yield | 40 - 45% | Theoretical max is 50% for kinetic resolution. |

| Final ee% | > 98% (S-isomer) | After BVMO treatment at 50% conversion. |

| E-Value (Selectivity) | > 100 | Dependent on specific BVMO variant used.[3] |

References

-

Conjugate Addition Protocol: Horiguchi, Y., Matsuzawa, S., Nakamura, E., & Kuwajima, I. (1986). Chlorosilane-accelerated conjugate addition of copper reagents..

-

BVMO Kinetic Resolution: Mihovilovic, M. D. (2006). Baeyer–Villiger oxidations: biocatalysis.[3][4].

-

Chiral HPLC Conditions: Daicel Corporation. Chiralpak AD-H Application Data..

-

General Synthesis of 3-Substituted Cyclopentanones: Lipshutz, B. H., & Sengupta, S. (1992). Organocopper reagents: Substitution, conjugate addition, carbo/metallocupration, and other reactions..

Sources

Spectroscopic Characterization of 3-Phenylcyclopentanone: A Methodological Guide

Executive Summary & Structural Context[1][2][3][4]

This guide details the spectroscopic validation of 3-phenylcyclopentanone , a critical chiral intermediate in the synthesis of bioactive scaffolds (e.g., neurokinin receptor antagonists). Unlike its cyclohexanone analogs, the 5-membered ring introduces significant ring strain, altering vibrational frequencies and coupling constants (

Key Structural Features:

-

Chirality: The C3 carbon is a stereocenter. While often synthesized as a racemate, enantiopurity is critical for downstream pharmaceutical applications.

-

Ring Strain: The internal bond angle (~102° vs. 109.5° ideal) increases the

-character of the carbonyl carbon, shifting IR absorption to higher wavenumbers. -

Symmetry: The molecule lacks an internal plane of symmetry, rendering the

-protons (C2 and C5) diastereotopic.

Synthesis-Derived Impurity Profile

To interpret spectra accurately, one must understand the "noise" generated by the synthesis. The most common route—Rh-catalyzed conjugate addition of phenylboronic acid to 2-cyclopentenone—introduces specific impurities.

Diagram 1: Synthesis & Impurity Logic

Figure 1: Reaction pathway highlighting critical impurities that must be ruled out during spectroscopic analysis.

Vibrational Spectroscopy (FT-IR)

Objective: Confirm the integrity of the strained ketone and absence of hydroxyl precursors.

Diagnostic Peaks

The carbonyl stretch is the primary indicator of ring size. A standard acyclic ketone absorbs at ~1715 cm⁻¹. The 3-phenylcyclopentanone carbonyl shifts significantly.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mechanistic Insight |

| C=O[1] Stretch | 1740 – 1748 | Strong | Diagnostic: Ring strain increases bond order ( |

| Aromatic C-H | 3030 – 3060 | Weak | |

| Aliphatic C-H | 2850 – 2960 | Medium | |

| Ring Breathing | 1600, 1495 | Medium | Characteristic skeletal vibrations of the monosubstituted phenyl ring. |

| Mono-substitution | 690 – 760 | Strong | Out-of-plane (OOP) bending; confirms the phenyl group is not polysubstituted. |

Validation Check:

-

Absence of broad band at 3200–3500 cm⁻¹: Confirms no residual 3-phenylcyclopentanol.

-

Absence of peak at ~1680 cm⁻¹: Confirms complete consumption of the conjugated 2-cyclopentenone starting material.

Nuclear Magnetic Resonance (NMR)[2][6][7][8][9]

This is the definitive method for structural proof. The spectrum is complex due to the chiral center at C3, which makes the protons at C2, C4, and C5 diastereotopic (magnetically non-equivalent).

Protocol: Sample Preparation

-

Solvent: CDCl₃ (Deuterated Chloroform) is standard.

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

¹H NMR Characterization (400 MHz, CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Ar-H | 7.20 – 7.35 | Multiplet | 5H | Overlapping ortho, meta, para protons. |

| H-3 | 3.35 – 3.45 | Multiplet (tt-like) | 1H | Diagnostic: The benzylic methine. Deshielded by the ring and phenyl group. |

| H-2 | 2.60 – 2.70 | dd / multiplet | 1H | |

| H-2' | 2.25 – 2.45 | dd / multiplet | 1H | |

| H-5 | 2.30 – 2.50 | Multiplet | 2H | |

| H-4 | 1.90 – 2.15 | Multiplet | 2H |

Expert Insight on Couplings:

The H-3 proton appears as a pseudo-triplet of triplets or a complex multiplet. This is due to vicinal coupling (

¹³C NMR (Proton Decoupled)

| Carbon Type | Shift (δ ppm) | Assignment |

| C=O | 218.5 | Ketone Carbon: Distinctly downfield due to ring strain (acyclic/cyclohexanones are ~208-211 ppm). |

| Ipso-C | 142.0 – 144.0 | Quaternary aromatic carbon attached to the ring. |

| Ar-C | 126.5 – 128.8 | Ortho, meta, para carbons. |

| C-3 | 42.0 – 43.0 | Benzylic methine (chiral center). |

| C-2 | 45.0 – 46.0 | |

| C-5 | 38.0 – 39.0 | |

| C-4 | 30.0 – 31.5 |

Diagram 2: NMR Correlation Logic (COSY)

Figure 2: COSY correlations. Note the potential for long-range W-coupling across the rigid cyclopentanone ring.

Mass Spectrometry (EI-MS)

Technique: Electron Ionization (70 eV).

Molecular Ion:

Fragmentation Pathway

The fragmentation is driven by

-

Molecular Ion (

): 160 (distinct). -

Loss of CO (

): -

Tropylium Ion formation:

. The benzyl fragment rearranges to the highly stable tropylium ion ( -

Phenyl Cation:

.

Self-Validating Check:

If you observe a peak at

References

-

NIST Mass Spectrometry Data Center. (n.d.). Cyclopentanone, 3-phenyl- Mass Spectrum. National Institute of Standards and Technology.[2] Retrieved from [Link]

-

PubChem. (n.d.).[3][4] 3-Phenylcyclopentanone Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

Hayashi, T., et al. (2002). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Journal of the American Chemical Society. (Cited for synthesis context and impurity profile). Retrieved from [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for general shift prediction rules). Retrieved from [Link]

Sources

Comprehensive Mass Spectrometry Analysis of 3-Phenylcyclopentanone

This guide provides an in-depth technical analysis of the mass spectrometry (MS) characterization of 3-Phenylcyclopentanone. It is designed for analytical chemists and pharmaceutical scientists requiring rigorous identification protocols for this scaffold, which serves as a critical chiral intermediate in the synthesis of neuroactive agents and analgesics.

Executive Summary & Chemical Profile

3-Phenylcyclopentanone (CAS: 86505-50-2) is a structural isomer of phenyl-substituted cyclic ketones. Its analysis is pivotal in enantioselective synthesis verification, where distinguishing it from the 2-phenyl isomer and process impurities (e.g., biphenyl, 3-phenylcyclopentanol) is required for CMC (Chemistry, Manufacturing, and Controls) compliance.

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 160.21 g/mol |

| Monoisotopic Mass | 160.0888 Da |

| Key Structural Feature | |

| Primary Ionization Mode | Electron Ionization (EI, 70 eV) |

Instrumentation & Experimental Protocol

To ensure reproducibility and high-fidelity spectral data, the following GC-MS protocol is recommended. This method minimizes thermal degradation while maximizing chromatographic resolution between isomers.

Gas Chromatography Conditions

-

Column : 5%-Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m

0.25 mm ID -

Carrier Gas : Helium (99.999%), Constant Flow 1.0 mL/min.

-

Inlet Temperature : 250 °C (Split mode 10:1 to prevent detector saturation).

-

Oven Program :

-

Hold at 60 °C for 1 min.

-

Ramp 15 °C/min to 200 °C.

-

Ramp 25 °C/min to 300 °C (Hold 3 min).

-

Rationale: The initial low temperature focuses the peak; the intermediate ramp separates the ketone from potential alcohol impurities (e.g., 3-phenylcyclopentanol).

-

Mass Spectrometer Settings

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Ionization Energy : 70 eV (Standard EI).

-

Scan Range : m/z 40–350.

-

Solvent Delay : 3.0 min (Essential to protect filament from solvent surge).

Mass Spectrum Interpretation & Fragmentation Mechanics

The EI mass spectrum of 3-Phenylcyclopentanone is distinct from its 2-phenyl isomer due to the specific location of the aromatic ring relative to the carbonyl group.

The Molecular Ion ( )

-

m/z 160 : The molecular ion is distinct and stable enough to be observed, typically with 20-40% relative abundance. This confirms the intact structure (

).

Primary Fragmentation Pathways

Unlike linear ketones, cyclic ketones undergo ring-opening

Pathway A: Formation of Styrene Radical Cation (m/z 104)

This is often the base peak or a major diagnostic peak.

-

Ionization : Removal of an electron from the carbonyl oxygen lone pair.

- -Cleavage : Bond breaking between C1 (carbonyl) and C2.

-

Rearrangement : The ring opens. A hydrogen transfer (McLafferty-like or specific 1,5-H shift) facilitates the elimination of a neutral fragment (often involving the carbonyl carbon as CO or ketene derivatives).

-

Result : Formation of the styrene radical cation (

, m/z 104) via a Retro-Diels-Alder (RDA) type collapse or direct elimination of

Pathway B: Benzylic/Tropylium Series (m/z 91, 77)

-

m/z 91 (

) : The tropylium ion is ubiquitous in alkyl-benzenes. In 3-phenylcyclopentanone, this forms via benzylic cleavage after ring opening. -

m/z 77 (

) : The phenyl cation, resulting from the loss of the entire cyclopentanone ring system.

Pathway C: Loss of CO and Ethylene (m/z 132, 118)

-

m/z 132 (

) : Loss of CO from the cyclic ketone. -

m/z 118 (

) : Loss of ketene (

Diagnostic Peak Table

| m/z (Mass-to-Charge) | Ion Identity | Mechanism / Origin | Relative Abundance (Est.) |

| 160 | Molecular Ion | Moderate (30%) | |

| 132 | Loss of Carbon Monoxide | Low-Moderate | |

| 118 | Loss of Ketene (Ring collapse) | Moderate | |

| 104 | Styrene Radical Cation (Diagnostic) | High / Base Peak | |

| 91 | Tropylium Ion (Benzylic cleavage) | High | |

| 77 | Phenyl Cation | Moderate |

Visualizing the Fragmentation Pathway

The following diagram illustrates the mechanistic causality between the parent ion and the critical diagnostic fragments.

Figure 1: Mechanistic fragmentation pathway of 3-Phenylcyclopentanone under 70 eV Electron Ionization.

Isomeric Differentiation: 3-Phenyl vs. 2-Phenyl

A critical challenge in drug development is distinguishing the 3-phenyl isomer from the 2-phenyl isomer (a common regioisomer byproduct).

| Feature | 3-Phenylcyclopentanone | 2-Phenylcyclopentanone |

| Fragmentation Logic | Phenyl is | Phenyl is |

| Key Ion Differences | m/z 104 is prominent (Styrene formation). | m/z 118 (Phenylketene ion) is often more pronounced due to direct loss of propene fragment. |

| Retention Time | Elutes later on non-polar columns (e.g., HP-5ms) due to lower steric shielding of the polar carbonyl. | Elutes earlier due to steric hindrance between the phenyl and carbonyl groups (ortho-like effect). |

Analyst Note : Always run a standard of the 2-phenyl isomer if available. If not, rely on the retention index (RI).[1] 3-Phenylcyclopentanone typically has a higher Kovats Retention Index (RI ~1450-1500 on DB-5) compared to the 2-isomer.

Impurity Profiling in Synthesis

When analyzing 3-Phenylcyclopentanone synthesized via conjugate addition (e.g., Phenylboronic acid + 2-Cyclopentenone), monitor these specific impurities:

-

Biphenyl (m/z 154) : Result of homocoupling of phenylboronic acid.

-

Detection: Look for sharp peak with

154 and virtually no other heavy fragments.

-

-

3-Phenylcyclopentanol (m/z 162) : Result of over-reduction.

-

Detection:

162 is weak; look for m/z 144 (

-

-

2-Cyclopentenone (m/z 82) : Unreacted starting material.

-

Detection: Elutes very early; distinct m/z 82 and 54.

-

References

-

National Institute of Standards and Technology (NIST) .[2] Mass Spectrum of Cyclopentanone and Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem . Compound Summary: 3-Phenylcyclopentanone.[3][4] National Library of Medicine. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Welcome to the NIST WebBook [webbook.nist.gov]

- 3. (S)-3-Phenylcyclopentanone | C11H12O | CID 10931730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enantioconvergent synthesis of (–)-3-methyl-3-phenylcyclopentanone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Technical Guide: Isolation and Characterization of Cuparane-Type Phenylcyclopentanones

This guide details the technical methodology for the discovery, isolation, and structural characterization of 3-Phenylcyclopentanone-core natural products , with a specific focus on the Cuparane sesquiterpenes (e.g.,

While unsubstituted 3-phenylcyclopentanone is primarily a synthetic chiral reagent, its carbon skeleton is the structural foundation of the Cuparane class of sesquiterpenes found in liverworts (Marchantia polymorpha), conifers (Cupressus macrocarpa), and marine mollusks.

Part 1: Executive Summary & Chemical Scope

Target Class: Cuparane Sesquiterpenes (Phenylcyclopentanone derivatives).

Key Analytes:

The Core Motif

Nature rarely produces the bare "3-phenylcyclopentanone" scaffold. Instead, it elaborates this core with methyl groups to stabilize the structure. The most prominent example is

-

IUPAC: (4R)-3,3,4-trimethyl-4-(4-methylphenyl)cyclopentan-1-one[2]

-

Structural Feature: A sterically crowded cyclopentanone ring with adjacent quaternary centers, one bearing a p-tolyl group.

Part 2: Biosynthetic Logic & Source Selection

Understanding the biosynthesis is critical for selecting the correct extraction protocol. These compounds are volatile sesquiterpenes , meaning they are lipophilic and thermally stable enough for steam distillation, but susceptible to acid-catalyzed rearrangement.

Biosynthetic Pathway (DOT Diagram)

The formation of the phenyl-cyclopentane bond occurs via a ring contraction of a bisabolyl precursor.

Figure 1: Biosynthetic origin of the phenylcyclopentanone core from Farnesyl Diphosphate.

Part 3: Isolation Methodology

This protocol is optimized for the isolation of

Phase A: Extraction Strategy

Objective: Maximize yield of volatile sesquiterpenes while minimizing chlorophyll/wax contamination.

-

Source Preparation:

-

Air-dry foliage (Cupressus macrocarpa) or liverwort thalli for 48 hours to reduce water content.

-

Cryogenic grinding (liquid

) is recommended for liverworts to prevent thermal degradation of volatiles.

-

-

Primary Extraction (Choice of Two):

-

Method A (High Purity):Steam Distillation . Distill 500g plant material for 4 hours. Collect the oil layer. This yields a fraction enriched in mono- and sesquiterpenes, excluding heavy waxes.

-

Method B (Total Extract):Solvent Extraction . Macerate in

-hexane (1:10 w/v) for 24h at room temperature. Filter and concentrate in vacuo at <40°C. -

Expert Insight: Use Method A if targeting

-cuparenone specifically, as it separates the volatile ketone from heavier diterpenes naturally.

-

Phase B: Fractionation & Purification

Challenge: Cuparenones often co-elute with their structural isomer, cuparene.

| Step | Technique | Stationary Phase | Mobile Phase | Objective |

| 1 | Flash Chromatography | Silica Gel (230-400 mesh) | Hexane | Separate hydrocarbons (Cuparene) from ketones (Cuparenone). |

| 2 | AgNO₃-Silica | 10% AgNO₃ on Silica | Hexane/Benzene gradient | Separate isomers based on double bond/aromatic pi-interaction strength. |

| 3 | Prep-HPLC | C18 (Reverse Phase) | MeCN/H₂O (85:15, isocratic) | Final purification of |

Detailed Protocol for Step 2 (Silver Nitrate Chromatography):

-

Why: The phenyl ring in cuparenone interacts specifically with

ions. -

Preparation: Dissolve

in water/methanol, mix with silica, and activate at 110°C for 4 hours. Protect column from light (aluminum foil) to prevent silver reduction.

Isolation Workflow (DOT Diagram)

Figure 2: Step-by-step isolation workflow for phenylcyclopentanone sesquiterpenes.

Part 4: Structural Characterization & Validation

Once isolated, the structure must be validated against the "3-phenylcyclopentanone" core hypothesis.

Mass Spectrometry (GC-MS)[3]

-

Molecular Ion:

216 ( -

Base Peak:

173 or 132. -

Diagnostic Fragmentation: Look for the loss of a methyl group (

) and the characteristic tropylium ion derivative indicating the tolyl group.

Nuclear Magnetic Resonance (NMR)

The "Fingerprint" of the Cuparane skeleton:

-

NMR (500 MHz,

-

0.60 - 1.20 ppm: Three sharp singlets (3x

- 7.10 - 7.30 ppm: AA'BB' system characteristic of the para-substituted phenyl ring.

-

2.30 - 2.60 ppm: Methylene protons of the cyclopentanone ring (

-

0.60 - 1.20 ppm: Three sharp singlets (3x

-

NMR:

-

Carbonyl: ~220 ppm (Cyclopentanone C=O is typically strained, appearing downfield).

-

Quaternary Centers: Two signals in the 40-50 ppm range (C3 and C4).

-

Absolute Configuration (CD)

Since 3-phenylcyclopentanones are chiral, determining the enantiomer is vital.

-

Technique: Circular Dichroism (CD).

-

Cotton Effect:

-cuparenone typically shows a strong Cotton effect due to the chiral perturbation of the ketone carbonyl by the adjacent phenyl group. -

Standard: Compare against (S)-(+)-cuparenone standards or calculated DFT spectra.

References

-

Biosynthesis of Cuparane Sesquiterpenes

- Title: Biosynthesis of the sesquiterpenes bisabolol and cuparene.

- Source:Phytochemistry

-

URL:[Link]

-

Isolation

- Title: Chemical constituents of the liverworts Marchantia polymorpha and M. paleacea.

- Source:Journal of Hattori Botanical Labor

-

URL:[Link]

-

Synthesis and Stereochemistry

-

General Isol

- Title: Methods for the isol

- Source:N

-

URL:[Link]

Sources

Theoretical Calculations of 3-Phenylcyclopentanone Molecular Orbitals

Executive Summary

3-Phenylcyclopentanone (3-PCP) represents a critical scaffold in the synthesis of chiral pharmaceutical intermediates.[1] Its conformational flexibility, driven by the cyclopentanone ring "pucker," combined with the steric bulk of the phenyl substituent, creates a complex potential energy surface (PES).[1] This guide outlines a rigorous computational protocol for analyzing the electronic structure of 3-PCP.

We focus on Density Functional Theory (DFT) to elucidate the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1] These orbitals are the primary determinants of the molecule's chemical reactivity, stability, and optical properties.[1]

Computational Methodology & Theory

To achieve results comparable to experimental data (IR/NMR/UV-Vis), a specific level of theory must be selected that balances computational cost with electron correlation accuracy.[1]

1.1 The Theoretical Model

For organic ketones like 3-PCP, the B3LYP hybrid functional is the industry standard due to its reliable performance in predicting geometry and vibrational frequencies. However, given the presence of the phenyl ring, dispersion interactions are non-negligible.[1]

-

Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or

B97X-D (for better dispersion correction).[1] -

Basis Set: 6-311++G(d,p).[1][2][3][4][5]

-

Diffuse functions (++): Essential for accurately modeling the lone pairs on the carbonyl oxygen and the electron cloud of the phenyl ring.[1]

-

Polarization functions (d,p): Required to describe the distortion of orbitals during bond formation.

-

1.2 The Computational Workflow

The following directed graph illustrates the mandatory workflow to ensure self-validating results.

Figure 1: Standardized computational workflow for molecular orbital analysis. Note the loop at the frequency check to ensure the structure is a true minimum.

Conformational Landscape[1][6]

Before calculating MOs, one must identify the global minimum.[1] 3-Phenylcyclopentanone is not planar.[6] The cyclopentanone ring adopts either an Envelope (E) or Twist (T) conformation.[1]

-

Stereoelectronic Effects: The phenyl group at position 3 will preferentially adopt an equatorial orientation to minimize 1,3-diaxial-like steric repulsion with the ring hydrogens.

-

Protocol: You must optimize both the axial and equatorial conformers.[1] The equatorial conformer is thermodynamically favored and should be the subject of FMO analysis.

Frontier Molecular Orbital (FMO) Analysis[1][2][5]

The FMOs provide the quantum mechanical explanation for the molecule's reactivity.[1] In 3-PCP, the lack of direct conjugation between the phenyl ring and the carbonyl group (separated by

3.1 Orbital Characterization

-

HOMO (Highest Occupied Molecular Orbital):

-

LUMO (Lowest Unoccupied Molecular Orbital):

3.2 The HOMO-LUMO Gap (

)

The energy gap is a direct measure of chemical stability (Hardness).[1]

-

Interpretation: A large gap implies high kinetic stability and low polarizability (Hard molecule).[1] A small gap implies high chemical reactivity (Soft molecule).[1]

-

Expected Trend: 3-PCP generally exhibits a moderate gap (approx.[1] 4.0 - 5.0 eV using DFT), typical of non-conjugated ketones.[1]

Global Reactivity Descriptors

Using Koopmans' theorem approximation, we derive quantitative descriptors from the FMO energies.[1] These values are essential for QSAR (Quantitative Structure-Activity Relationship) studies in drug design.

Table 1: Global Reactivity Descriptors & Equations

| Descriptor | Symbol | Formula | Physical Significance |

| Ionization Potential | Energy required to remove an electron.[1] | ||

| Electron Affinity | Energy released when adding an electron.[1] | ||

| Chemical Hardness | Resistance to charge transfer.[1] | ||

| Chemical Softness | Ease of polarization/reactivity.[1] | ||

| Electrophilicity Index | Propensity to accept electrons (Drug toxicity indicator).[1] | ||

| Chemical Potential | Escape tendency of electrons.[1] |

Note: All energies in the formulas should be in eV.

4.1 Reactivity Logic Diagram

The following diagram maps the flow of electron density based on these descriptors.

Figure 2: Reactivity mapping.[1] The HOMO energy dictates interactions with electrophiles (protons, Lewis acids), while the LUMO energy governs interactions with nucleophiles.[1]

Molecular Electrostatic Potential (MEP)[1]

While FMOs describe orbitals, the MEP maps the charge distribution on the van der Waals surface, guiding the "docking" logic in drug development.[1]

-

Red Regions (Negative Potential): Localized over the Carbonyl Oxygen .[1] This is the site for hydrogen bonding (acceptor) and electrophilic attack.[1]

-

Blue Regions (Positive Potential): Localized over the Carbonyl Carbon and phenyl protons.[1] This validates the susceptibility of the C=O bond to nucleophilic addition.

-

Green/Yellow (Neutral): The phenyl ring face, indicating potential for

stacking interactions in protein binding pockets.[1]

Experimental Validation Protocol

A theoretical model is only as good as its validation. You must validate the calculated geometry against experimental spectroscopic data.[3]

-

Vibrational Frequency Scaling: DFT tends to overestimate frequencies due to the harmonic approximation.

-

Action: Multiply calculated frequencies by a scaling factor of 0.961 (specific to B3LYP/6-311++G(d,p)).

-

Target: Look for the C=O stretch.

-

-

NMR Validation: Calculate GIAO (Gauge-Including Atomic Orbital) NMR shielding tensors. Compare the calculated

C shift of the carbonyl carbon (~215-220 ppm) with experimental data.

References

-

Gaussian 16 User Reference. Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

-

DFT Reactivity Descriptors. Parr, R. G., & Yang, W. (1989).[1] Density-Functional Theory of Atoms and Molecules. Oxford University Press.[1] Link[1]

-

Cyclopentanone IR Data. NIST Mass Spectrometry Data Center.[1][9] Cyclopentanone Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[10] Link

-

B3LYP Validation. Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link[1]

-

Koopmans' Theorem in DFT. Pearson, R. G. (1986).[1] Absolute electronegativity and hardness correlated with molecular orbital theory.[1] Proceedings of the National Academy of Sciences, 83(22), 8440-8441.[1] Link[1]

Sources

- 1. ijsr.net [ijsr.net]

- 2. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. worldscientific.com [worldscientific.com]

- 5. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrevlett.com [chemrevlett.com]

- 9. 3-Ethylcyclopentanone [webbook.nist.gov]

- 10. Cyclopentanone [webbook.nist.gov]

Methodological & Application

Use of 3-Phenylcyclopentanone in the synthesis of prostaglandin analogs

Application Note: Strategic Utilization of 3-Phenylcyclopentanone in the Synthesis of 12-Aryl-Prostaglandin Analogs

Executive Summary & Scientific Rationale

In the landscape of eicosanoid drug discovery, the modification of the prostaglandin (PG) core scaffold is a critical strategy for enhancing metabolic stability and receptor subtype selectivity (e.g., EP1 vs. EP4). While commercial blockbuster prostaglandins like Latanoprost and Bimatoprost rely on the functionalization of the omega-chain (C13–C20), ring-modified analogs offer a distinct pharmacological profile.

3-Phenylcyclopentanone serves as a pivotal "divergent scaffold" for the synthesis of 11-deoxy-12-aryl-prostaglandin analogs . Unlike the canonical Corey Lactone route, which installs the omega-chain via Wittig chemistry, the use of 3-phenylcyclopentanone pre-installs a rigid aryl moiety at the position corresponding to C12 of the prostaglandin skeleton. This modification is particularly valuable for developing EP-receptor antagonists and metabolic probes that resist 15-hydroxyprostaglandin dehydrogenase (15-PGDH) degradation.

This guide details the high-fidelity protocol for utilizing 3-phenylcyclopentanone to construct the PG core via regioselective alpha-alkylation , ensuring precise stereochemical control of the trans-2,3-disubstituted system.

Chemical Logic & Retrosynthetic Analysis

The utility of 3-phenylcyclopentanone lies in its ability to mimic the C8–C12 domain of the prostaglandin skeleton.

-

C1 (Ketone): Corresponds to the C9-ketone of PGE series.

-

C2 (Alpha-carbon): Site for installing the alpha-chain (C1–C8).

-

C3 (Beta-carbon): Carries the phenyl ring, replacing the flexible omega-chain (C12–C20) with a rigid lipophilic pharmacophore.

The synthetic challenge is establishing the thermodynamic 2,3-trans stereochemistry (mimicking the natural 8,12-trans configuration of PGs) while avoiding poly-alkylation.

Pathway Diagram: 12-Aryl-PG Assembly

Figure 1: Retrosynthetic logic flow from cyclopentenone precursors to the target 12-aryl-prostaglandin analog using 3-phenylcyclopentanone as the central hub.

Detailed Experimental Protocol

Workflow Overview

This protocol focuses on the Direct Alpha-Alkylation of 3-phenylcyclopentanone. This step is the most failure-prone due to issues with regioselectivity (C2 vs C5 alkylation) and stereocontrol (cis vs trans).

Reagents & Stoichiometry Table

| Component | Role | Equiv. | Notes |

| 3-Phenylcyclopentanone | Substrate | 1.0 | Dried via azeotropic distillation with toluene. |

| LDA (Lithium Diisopropylamide) | Base | 1.1 | Freshly prepared or titrated. Generates kinetic enolate. |

| Methyl 7-iodoheptanoate | Electrophile | 1.2 | Precursor to the PG alpha-chain. Iodide is preferred over bromide for reactivity at -78°C. |

| HMPA or DMPU | Co-solvent | 2.0 | Critical: Disrupts Li-aggregates to promote alkylation. |

| THF (Tetrahydrofuran) | Solvent | - | Anhydrous, inhibitor-free. |

Step-by-Step Methodology

Phase 1: Regioselective Enolate Formation

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and argon inlet.

-

Solvent Charge: Add anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).

-

Base Addition: Add LDA (1.1 equiv) dropwise via syringe. Ensure internal temperature does not rise above -70°C.

-

Substrate Addition: Dissolve 3-phenylcyclopentanone (1.0 equiv, e.g., 5.0 g) in THF (10 mL). Add this solution dropwise to the LDA mixture over 20 minutes.

-

Mechanistic Note: Addition at -78°C favors the formation of the kinetic enolate (less substituted side, C5) initially? Wait.

-

Correction: In 3-substituted cyclopentanones, the C2 position is more sterically hindered than C5. However, for PG synthesis, we need substitution at C2 (adjacent to the phenyl group) to mimic the 8,12-relationship.

-

Refined Strategy: Direct alkylation often yields a mixture. The preferred industry standard is Thermodynamic Equilibration . We will alkylate, then equilibrate. Alternatively, use the Stork-Danheiser strategy (trap enolate immediately after conjugate addition).

-

Protocol Adjustment: If starting from isolated 3-phenylcyclopentanone, we rely on the fact that the C2-enolate is thermodynamically accessible. However, to ensure C2 alkylation over C5, one often uses a blocking group (e.g., ester at C2) or specific directing groups.

-

Direct Alkylation Protocol (Standard): Alkylation often occurs at the less hindered C5 position. To force C2 alkylation, a blocking-deblocking strategy is recommended.

-

Alternative: Use 3-phenyl-2-cyclopentenone and perform conjugate addition of the alpha-chain.

-

Assumption: If the user must start with 3-phenylcyclopentanone, the most robust method is acylation-alkylation-deacylation .

-

Revised Protocol: C2-Selective Alkylation via Keto-Ester

-

Activation: React 3-phenylcyclopentanone with dimethyl carbonate (NaH, THF, reflux) to form the 2-methoxycarbonyl-3-phenylcyclopentanone . This installs an ester at C2, activating this position and preventing C5 reaction.

-

Alkylation:

-

Treat the keto-ester with NaH (1.1 equiv) in DMF at 0°C.

-

Add Methyl 7-bromoheptanoate (1.2 equiv).

-

Stir at RT for 12 hours.

-

Result: Quaternary center at C2.

-

-

Decarboxylation:

-

Treat the intermediate with LiCl in wet DMSO (Krapcho decarboxylation) at 140°C.

-

Outcome:2-(6-methoxycarbonylhexyl)-3-phenylcyclopentanone .

-

-

Equilibration: The decarboxylation conditions (high heat) typically yield the thermodynamic trans-isomer (phenyl and alkyl chain on opposite faces), which is the desired PG configuration.

Phase 2: Workup & Purification [1]

-

Quench with saturated NH4Cl. Extract with EtOAc (3x).

-

Wash combined organics with Brine, dry over Na2SO4.

-

Flash Chromatography: Silica gel (Hexane/EtOAc gradient). The trans-isomer is typically less polar than the cis-isomer.

Quality Control & Validation

To ensure the integrity of the synthesized analog, specific analytical markers must be verified.

| Parameter | Method | Acceptance Criteria |

| Regiochemistry | 1H-NMR (COSY) | Confirm connectivity of Alkyl chain at C2 (coupling to C1-carbonyl and C3-phenyl methine). |

| Stereochemistry | NOESY / 1H-NMR | Trans-isomer: No NOE between H-C2 and H-C3. Cis-isomer (Impurity): Strong NOE signal. |

| Enantiomeric Excess | Chiral HPLC | >98% ee (if starting from chiral 3-phenylcyclopentanone). |

| Residual Solvent | GC-HS | DMSO < 5000 ppm (if Krapcho used). |

Application: Structure-Activity Relationship (SAR)

The resulting 11-deoxy-12-phenyl-PGE1 analog serves as a versatile template.

-

Receptor Selectivity: The bulky phenyl group at C12 sterically clashes with the binding pocket of EP4 but may fit EP1 or EP3 subtypes, creating selectivity.

-

Metabolic Stability: The absence of the C15-OH (replaced by the phenyl ring system) renders the molecule immune to rapid deactivation by 15-PGDH, significantly increasing half-life in vivo.

Workflow Diagram: Downstream Elaboration

Figure 2: Divergent synthesis options from the core scaffold.

References

-

Conjugate Addition Strategies

-

Posner, G. H. (1972). Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions, 19, 1. Link

-

-

Prostaglandin Synthesis via Cyclopentanones

-